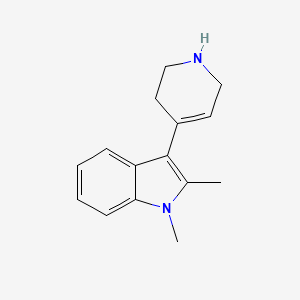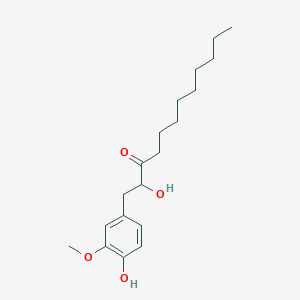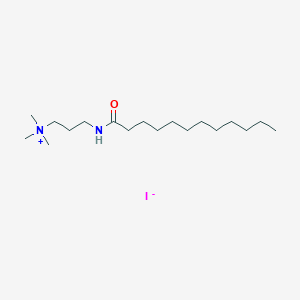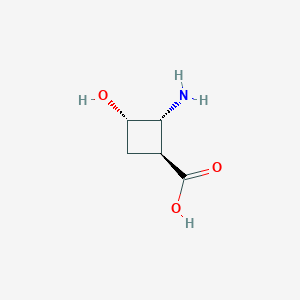![molecular formula C11H12N4O B14247848 1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate CAS No. 214754-66-2](/img/structure/B14247848.png)
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a diazonium group, a methyl group, and a phenyldiazenyl group attached to a butenolate backbone. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate typically involves the diazotization of an appropriate amine precursor followed by coupling with a suitable substrate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid in the presence of a mineral acid. The resulting diazonium salt is then coupled with a substrate under controlled conditions to yield the final product. The process may require purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines. Substitution reactions can lead to a wide range of functionalized compounds.
Applications De Recherche Scientifique
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of azo compounds and other derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate involves its ability to form reactive intermediates, such as free radicals or electrophiles, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, disruption of cellular processes, or initiation of specific chemical reactions. The exact pathways and targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Diazonio-3-(1-methylcyclopent-2-en-1-yl)prop-1-en-2-olate
- 1-Diazonio-3-[methyl(phenylmethoxycarbonyl)amino]prop-1-en-2-olate
Uniqueness
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the phenyldiazenyl group, in particular, allows for unique interactions and applications that may not be observed with other similar compounds.
Propriétés
Numéro CAS |
214754-66-2 |
|---|---|
Formule moléculaire |
C11H12N4O |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
1-diazo-3-methyl-3-phenyldiazenylbutan-2-one |
InChI |
InChI=1S/C11H12N4O/c1-11(2,10(16)8-13-12)15-14-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
MPKVWFWAFZGFGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C=[N+]=[N-])N=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)

![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)


![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)

![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)

